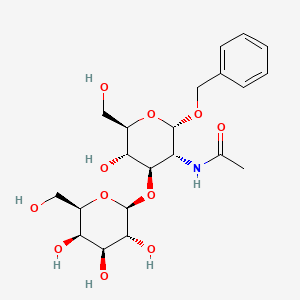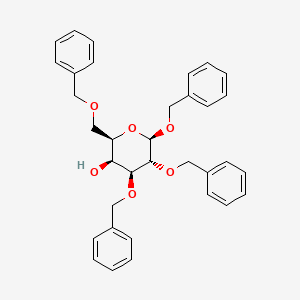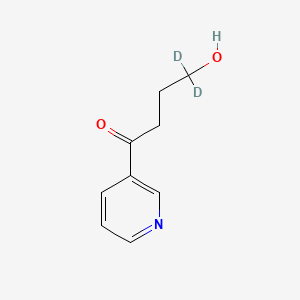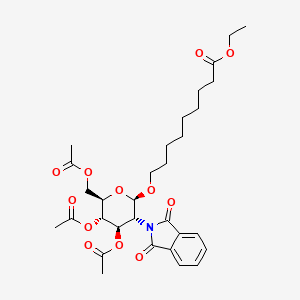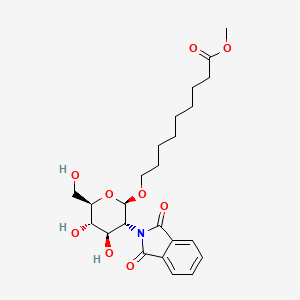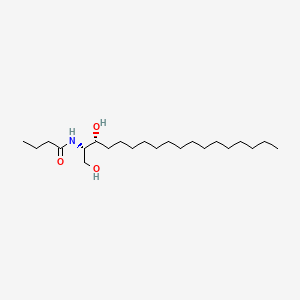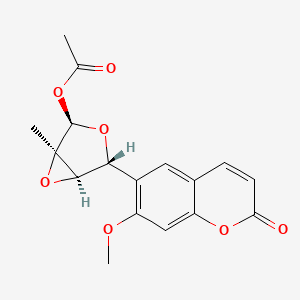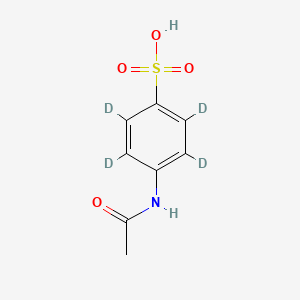
Acide 4-acétamidobenzènesulfonique-d4 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamidobenzenesulfonic Acid-d4 (Major) is a deuterated form of 4-acetamidobenzenesulfonic acid. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it particularly useful in various scientific research applications. The molecular formula of 4-Acetamidobenzenesulfonic Acid-d4 is C8H5D4NO4S, and it has a molecular weight of 219.25 g/mol.
Applications De Recherche Scientifique
4-Acetamidobenzenesulfonic Acid-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Utilized in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Employed in drug development and pharmacokinetic studies to investigate the behavior of drugs in the body.
Industry: Used in the synthesis of deuterated compounds for various industrial applications.
Mécanisme D'action
Target of Action
It is a labeled analog of 4-acetamidobenzenesulfonic acid pyridine (major), which is commonly known as sulfanilic acid . Sulfanilic acid is a versatile compound with a range of applications due to its ability to react with various reagents .
Mode of Action
As a deuterated compound, it allows for more accurate analysis and identification in various analytical techniques, such as NMR spectroscopy .
Biochemical Pathways
It is primarily used in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
Pharmacokinetics
It is known that this compound is soluble in water, alcohol, and ether , which may influence its bioavailability.
Result of Action
It is used as an intermediate in the manufacture of other chemicals .
Action Environment
It is known that this compound is stable under normal temperatures and pressures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidobenzenesulfonic Acid-d4 typically involves the introduction of deuterium atoms into the parent compound, 4-acetamidobenzenesulfonic acid. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Direct Synthesis: This method involves the use of deuterated starting materials to synthesize the compound directly.
Industrial Production Methods
Industrial production of 4-Acetamidobenzenesulfonic Acid-d4 may involve large-scale deuterium exchange reactions or the use of deuterated precursors. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetamidobenzenesulfonic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetamidobenzenesulfonic Acid: The non-deuterated form of the compound.
N-Acetylsulfanilic Acid-d4: Another deuterated sulfonic acid derivative.
Acetanilide-p-sulfonic Acid-d4: A similar compound with deuterium labeling.
Uniqueness
4-Acetamidobenzenesulfonic Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for precise tracking and analysis in various studies, making it a valuable tool in fields such as chemistry, biology, and medicine .
Propriétés
IUPAC Name |
4-acetamido-2,3,5,6-tetradeuteriobenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPVMSLLKQTRMG-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
